Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride typically involves the reaction of thiophene-3-carboxylic acid with methylamine and subsequent esterification. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride: Similar in structure but with the amino group attached to the 2-position of the thiophene ring.
Methyl 2-amino-2-(thiophen-4-yl)acetate hydrochloride: Another isomer with the amino group at the 4-position.
Uniqueness
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which contributes to its unique reactivity and biological activity. The compound's molecular formula is C8H10N1O2S1, with a molecular weight of approximately 186.24 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µM |
Escherichia coli | 30 µM |
Multi-drug resistant S. aureus | 40 µM |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Properties
In addition to its antimicrobial activity, methyl 2-amino-2-(thiophen-3-yl)acetate has demonstrated anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism appears to involve modulation of signaling pathways related to inflammation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a ligand for various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It has been suggested that the compound can bind to receptors involved in inflammatory processes, thereby altering cellular signaling and reducing inflammation .
Case Studies
Several case studies have highlighted the efficacy of methyl 2-amino-2-(thiophen-3-yl)acetate in various biological contexts:
- Antimicrobial Efficacy Against MRSA : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), reporting significant inhibition at concentrations lower than those required for traditional antibiotics .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that treatment with methyl 2-amino-2-(thiophen-3-yl)acetate led to reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which also exhibit biological activities:
Compound | Activity | MIC (µM) |
---|---|---|
Methyl 2-amino-2-(thiophen-2-yl)acetate | Antimicrobial | 25 |
Methyl 2-amino-2-(thiophen-4-yl)acetate | Anti-inflammatory | 30 |
The unique substitution pattern on the thiophene ring of methyl 2-amino-2-(thiophen-3-yl)acetate enhances its reactivity and biological profile compared to these similar compounds .
Properties
IUPAC Name |
methyl 2-amino-2-thiophen-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYFSPKLMCIDDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107357-02-8 |
Source
|
Record name | methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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